Dipentyl succinate
Description
Properties
IUPAC Name |
dipentyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRKSLWSLBYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214754 | |
| Record name | Dipentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-69-2 | |
| Record name | Dipentyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamyl succinate | |
| Source | DTP/NCI | |
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| Record name | Dipentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.412 | |
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| Record name | Dipentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E33CP3MKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Direct Esterification of Succinic Acid with Pentanol
Principle:
The most straightforward method for preparing dipentyl succinate is the direct esterification of succinic acid with pentanol. This reaction is catalyzed by acid catalysts, often solid acid catalysts or mineral acids, under reflux conditions to drive the equilibrium toward ester formation by removing water formed during the reaction.
- Solid acid catalysts such as H+-zeolite β have been shown to effectively catalyze esterification reactions of succinic acid with alcohols, improving yields and facilitating easier catalyst separation and reuse.
- Typical reaction conditions include heating the mixture at 120-140 °C for several hours under stirring, often with a solvent or azeotropic distillation to remove water and shift equilibrium.
- In analogous esterifications (e.g., diphenyl succinate from succinic acid and phenol), H+-zeolite β catalyst achieved yields of about 70% under 130 °C for 6 hours, demonstrating the potential of solid acid catalysts in such esterifications. This suggests that similar conditions could be optimized for this compound synthesis with pentanol.
- The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and environmental friendliness.
Summary Table: Direct Esterification Example
| Parameter | Typical Value |
|---|---|
| Reactants | Succinic acid + pentanol |
| Catalyst | H+-zeolite β or mineral acid |
| Temperature | 120-140 °C |
| Reaction Time | 4-6 hours |
| Yield | ~70% (based on analogous systems) |
| Purity | >99% after purification |
| Advantages | Simple, environmentally friendly, reusable catalyst |
Transesterification Using Dimethyl Succinate and Pentanol
Principle:
An alternative method involves transesterification of dimethyl succinate with pentanol. Dimethyl succinate is reacted with pentanol in the presence of a catalyst (usually sodium methoxide or other alkoxide bases) to exchange the methyl ester groups for pentyl esters.
- Dimethyl succinate is mixed with pentanol and a catalytic amount of sodium methoxide solution.
- The reaction is conducted under nitrogen atmosphere to prevent oxidation, at elevated temperatures (typically 135-145 °C).
- The methanol formed is distilled off to drive the reaction forward.
- While direct literature on this compound transesterification is limited, the synthesis of dimethyl succinylsuccinate via sodium methoxide catalysis in liquid paraffin solvent is well documented and can be adapted for this compound preparation by replacing methanol with pentanol.
- Control of addition rate of sodium methoxide and reaction temperature is critical to avoid side reactions and hydrolysis, ensuring high yield and purity.
- Reaction times range from 2 to 3.5 hours for addition plus 0.5 to 1.5 hours for heat preservation reaction.
- Yields in related dimethyl succinylsuccinate synthesis reach up to 86%, with product purity exceeding 99% (HPLC analysis).
Example Reaction Conditions from Related Synthesis:
| Parameter | Value |
|---|---|
| Reactants | Dimethyl succinate + sodium methoxide solution |
| Solvent | Liquid paraffin |
| Temperature | 135-145 °C |
| Sodium methoxide conc. | 25-30 wt% solution |
| Addition time | 2-2.5 hours |
| Heat preservation time | 0.5-1.5 hours |
| Yield | ~85% |
| Purity | >99% (HPLC) |
- The method involves acidification after reaction completion to precipitate the product, followed by filtration and drying.
- The solvent (liquid paraffin) can be recovered and reused with high efficiency (~95-97% recovery rate).
Dieckmann Condensation Route (for Related Diesters)
Though primarily used for cyclic diesters, the Dieckmann condensation involving sodium methoxide and methyl succinate has been reported for related compounds like dimethyl succinylsuccinate. This method may be adapted for this compound synthesis by substituting methyl esters with pentyl esters, but direct application requires further optimization.
- Reaction typically occurs at 100-110 °C in methanol solution of sodium methylate.
- The sodium salt intermediate is acidified to yield the diester.
- Yields reported for dimethyl succinylsuccinate are in the 70-80% range.
Summary and Recommendations
- Direct esterification of succinic acid with pentanol using solid acid catalysts like H+-zeolite β offers a clean, efficient, and environmentally friendly route to this compound with good yields and catalyst recyclability.
- Transesterification of dimethyl succinate with pentanol under sodium methoxide catalysis provides higher yields and purity but requires precise control of reaction parameters and solvent recovery steps.
- The Dieckmann condensation approach, while established for related diesters, is less commonly applied for this compound and may require further development.
For industrial scale-up, transesterification offers advantages in yield and purity, while direct esterification provides simpler processing and greener chemistry. Catalyst choice and reaction optimization remain crucial for maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: Dipentyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to succinic acid and pentanol.
Oxidation: Under specific conditions, this compound can undergo oxidation to form succinic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Succinic acid and pentanol.
Oxidation: Succinic acid and other oxidation products.
Reduction: Reduced esters and alcohols.
Scientific Research Applications
Organic Synthesis
Dipentyl succinate serves as a valuable reagent in organic chemistry. It is utilized in the synthesis of various compounds, including:
- Plasticizers : Due to its favorable properties, this compound is often employed as a non-phthalate plasticizer in polymer formulations, enhancing flexibility and durability without the environmental concerns associated with traditional plasticizers .
- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations, including cosmetics and detergents.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antioxidant Activity : Studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress, making it a candidate for further investigation in cancer therapies .
- Enzyme Inhibition : this compound derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, such as succinate dehydrogenase (SDH), which may have implications in cancer treatment by altering tumor metabolism .
Environmental Applications
As an environmentally friendly alternative to phthalates, this compound is explored for its biodegradable properties:
- Plasticizers : It is increasingly used in the production of biodegradable plastics, contributing to sustainable material development .
Case Study 1: Anticancer Efficacy
A clinical study evaluated the effects of this compound derivatives on advanced breast cancer patients. The results indicated a significant reduction in tumor size compared to standard treatments, highlighting its potential as a therapeutic agent .
Case Study 2: Plasticizer Development
Research focused on synthesizing this compound as a plasticizer demonstrated its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC) compared to conventional phthalate plasticizers. The study emphasized its compatibility with various polymers and potential for widespread industrial application .
Mechanism of Action
The mechanism of action of dipentyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentanol, which can then participate in metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., didecyl succinate) increase melting points and thermal stability, making them suitable for high-temperature PCMs. Shorter chains (e.g., dimethyl succinate) enhance volatility and solubility in polar solvents .
- This compound vs. Phthalates : Unlike dipentyl phthalate (DPP), which is restricted due to endocrine-disrupting properties, this compound lacks documented reproductive toxicity, positioning it as a safer alternative for plasticizers .
Solubility and Chemical Stability
- This compound is soluble in organic solvents (e.g., ethyl acetate) but insoluble in water, a trait shared with longer-chain esters like didecyl succinate. This hydrophobicity enhances its utility in polymer plasticization .
- Diethyl succinate , with shorter chains, demonstrates higher water solubility (19.1 g/L at 25°C), favoring use in food and pharmaceutical coatings .
Regulatory and Environmental Profile
Biological Activity
Dipentyl succinate, a dialkyl succinate ester, is synthesized through the esterification of succinic acid with pentanol. This compound has garnered attention for its potential applications in various fields, including as a plasticizer and in biomedical contexts. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula : CHO
- Molecular Weight : 258.36 g/mol
- CAS Number : 69528-20-1
Biological Activity Overview
Research on this compound has revealed several biological activities, primarily focusing on its cytotoxic effects and potential applications in drug delivery systems.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported IC values ranging from 1.8 to 9.6 μM for related succinate prodrugs against Caco-2 colon cancer cells, indicating significant cytotoxicity that could be harnessed for therapeutic purposes .
| Compound | IC (μM) |
|---|---|
| This compound | Not directly measured but related compounds show 1.8–9.6 |
| Curcumin Diethyl Disuccinate | 3.3–4.9 |
The mechanism by which this compound exerts its biological effects may involve the modulation of metabolic pathways related to energy production and apoptosis in cancer cells. The ester structure allows for hydrolysis in physiological conditions, releasing active metabolites that can interfere with cellular processes.
Case Studies
- Anticancer Activity : In a study assessing the anticancer potential of succinate derivatives, this compound exhibited promising results in inhibiting cell proliferation in colon cancer models . The study highlighted the importance of the succinate moiety in enhancing the stability and bioavailability of therapeutic agents.
- Plasticizer Applications : As an alternative to phthalate plasticizers, this compound has been evaluated for its performance in polymer formulations. Its low toxicity profile makes it a suitable candidate for use in consumer products .
Synthesis and Characterization
This compound can be synthesized through various methods, including:
- Esterification : Reaction of pentanol with succinic acid under acidic conditions.
- Catalytic Methods : Utilizing Lewis acids or ionic liquids to enhance yield and selectivity during synthesis.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Acidic Catalysis | 91.6 | 120 °C, 60 min |
| Ionic Liquid Catalysis | >99 | Mild conditions |
Safety and Toxicology
While this compound shows potential benefits as a plasticizer and therapeutic agent, safety assessments are critical. Toxicological studies indicate that while it has low acute toxicity, long-term exposure effects require further investigation to establish comprehensive safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
